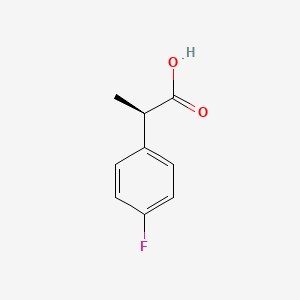

(2R)-2-(4-fluorophenyl)propanoic acid

Description

Contextualization within Chiral Organic Synthesis and Fluorinated Compounds Research

The field of chiral organic synthesis is dedicated to the preparation of single enantiomers of chiral molecules, a critical endeavor as the biological activity of such molecules can differ dramatically between enantiomers. nih.gov (2R)-2-(4-fluorophenyl)propanoic acid serves as a valuable chiral building block, a molecule that can be incorporated into a larger, more complex structure, thereby imparting its specific chirality. humanjournals.com

The presence of a fluorine atom further enhances its importance. The introduction of fluorine into organic molecules is a widely used strategy in medicinal chemistry to modulate various properties such as metabolic stability, lipophilicity, and binding affinity to biological targets. ontosight.ai The carbon-fluorine bond is exceptionally strong, which can protect the molecule from metabolic degradation, leading to improved pharmacokinetic profiles of drug candidates.

Importance of Enantiopure this compound in Advanced Chemical Transformations

The use of enantiomerically pure starting materials is paramount in the synthesis of complex chiral molecules to avoid the formation of difficult-to-separate diastereomeric mixtures. Enantiopure this compound is crucial for ensuring stereochemical control in advanced chemical transformations.

One of the primary methods for obtaining enantiopure forms of such acids is through enzymatic kinetic resolution. This technique utilizes enzymes, such as lipases, to selectively react with one enantiomer of a racemic mixture, allowing for the separation of the two. For instance, lipases from Candida rugosa and Burkholderia cepacia have been successfully employed for the resolution of related arylpropionic acids, achieving high enantiomeric excess (ee). mdpi.comnih.gov

The following table summarizes the results of enzymatic resolution of a related compound, 3-(4-fluorophenyl)-2-methylpropanoic acid, which highlights the effectiveness of this approach in obtaining the desired (R)-enantiomer.

| Enzyme | Substrate | Product | Enantiomeric Excess (ee) of Product | Yield |

| Amano PS Lipase | Racemic ethyl 3-(4-fluorophenyl)-2-methylpropanoate | (R)-3-(4-fluorophenyl)-2-methylpropanoic acid | 99% | 97% |

| Burkholderia cepacia Lipase | Racemic ethyl 3-(4-fluorophenyl)-2-methylpropanoate | (R)-3-(4-fluorophenyl)-2-methylpropanoic acid | >95% | High |

Data compiled from a study on the enzymatic deracemization of fluorinated arylcarboxylic acids. mdpi.com

Overview of Current Research Trajectories and Gaps for this compound

Current research involving arylpropionic acids, including fluorinated analogs, is largely focused on their application as non-steroidal anti-inflammatory drugs (NSAIDs). humanjournals.com Many established NSAIDs, such as ibuprofen (B1674241) and flurbiprofen (B1673479), are derivatives of 2-arylpropionic acids. humanjournals.comnih.gov Research is ongoing to develop new derivatives with improved efficacy and reduced side effects. nih.gov

A significant research gap appears to be the full exploration of this compound as a versatile chiral building block in the synthesis of a broader range of complex molecules beyond NSAIDs. While its potential is clear, its application in the synthesis of other classes of bioactive compounds or functional materials remains an area ripe for investigation. Further research into novel catalytic systems for its asymmetric synthesis would also be highly valuable.

Interdisciplinary Relevance: Bridging Organic Chemistry, Catalysis, and Mechanistic Biology

The study of this compound and its derivatives has relevance across multiple scientific disciplines.

Organic Chemistry: It serves as a model substrate for the development of new asymmetric synthesis methodologies and enzymatic resolution protocols.

Catalysis: The synthesis of this enantiopure acid often involves catalytic processes, including enzymatic catalysis. Understanding the mechanisms of these catalytic reactions can lead to the design of more efficient and selective catalysts. ucla.edu

Mechanistic Biology: As many arylpropionic acids exhibit biological activity, understanding how the fluorine substituent and the stereochemistry of this compound influence its interaction with biological targets, such as enzymes, provides insights into drug-receptor interactions at a molecular level.

The chromatographic separation of enantiomers is a critical analytical technique in these interdisciplinary studies. Chiral High-Performance Liquid Chromatography (HPLC) is a powerful tool for determining the enantiomeric purity of compounds like this compound.

| Chromatographic Method | Chiral Selector | Application |

| Chiral HPLC | α1-acid glycoprotein (B1211001) (Enantiopac) | Direct enantiomeric resolution of 2-(4-chloro-2-methylphenoxy)propanoic acid. nih.gov |

| Chiral HPLC | N-(3,5-dinitrobenzoyl) (R)-(-)-phenylglycine | Separation of amide derivatives of 2-(4-chloro-2-methylphenoxy)propanoic acid. nih.gov |

| Countercurrent Chromatography | Hydroxypropyl-β-cyclodextrin | Enantioseparation of 2-(chlorophenyl)propanoic acid isomers. |

This table illustrates common chiral selectors used for the separation of related arylpropionic acids.

Structure

3D Structure

Properties

IUPAC Name |

(2R)-2-(4-fluorophenyl)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9FO2/c1-6(9(11)12)7-2-4-8(10)5-3-7/h2-6H,1H3,(H,11,12)/t6-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXSCGBODJGIJNN-ZCFIWIBFSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)F)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC=C(C=C1)F)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9FO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

150360-26-2 | |

| Record name | (R)-2-(4-fluorophenyl)propanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2r 2 4 Fluorophenyl Propanoic Acid and Its Precursors

Asymmetric Synthetic Routes to Enantiopure (2R)-2-(4-Fluorophenyl)propanoic Acid

Asymmetric synthesis provides direct pathways to the desired enantiomer, often employing chiral auxiliaries or catalysts to influence the stereochemical outcome of key bond-forming reactions.

Chiral Auxiliary-Mediated Approaches

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a prochiral substrate to direct a subsequent diastereoselective transformation. researchgate.net Once the desired stereocenter is created, the auxiliary is removed, yielding the enantiomerically enriched product. researchgate.net This strategy is a cornerstone of asymmetric synthesis. researchgate.net

For the synthesis of this compound, a common approach involves attaching a chiral auxiliary to a precursor such as 4-fluorophenylacetic acid. Evans' oxazolidinone auxiliaries are frequently used for this purpose. researchgate.net The process typically involves:

Formation of an imide by reacting 4-fluorophenylacetyl chloride with a chiral oxazolidinone (e.g., (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone).

Deprotonation of the α-carbon with a strong base like lithium diisopropylamide (LDA) to form a stereochemically defined enolate.

Diastereoselective alkylation of the enolate with a methylating agent (e.g., methyl iodide). The steric bulk of the auxiliary directs the incoming electrophile to the opposite face of the enolate, controlling the formation of the new stereocenter.

Mild hydrolysis of the resulting imide to cleave the chiral auxiliary, which can often be recovered and reused, affording the target this compound. uvic.ca

Amino alcohols, such as pseudoephedrine, can also serve as effective chiral auxiliaries for the asymmetric alkylation of carboxylic acids.

Asymmetric Catalysis (Organo-, Metal-, Biocatalysis) in C-C Bond Formation for Chiral Propanoic Acid Derivatives

Asymmetric catalysis offers a more atom-economical approach by using small amounts of a chiral catalyst to generate large quantities of an enantiomerically enriched product.

Enantioselective Hydrogenation of Prochiral Precursors

One of the most efficient methods for preparing chiral propanoic acids is the asymmetric hydrogenation of a prochiral α,β-unsaturated acid precursor. consensus.app For the target compound, this involves the hydrogenation of 2-(4-fluorophenyl)acrylic acid using a chiral transition-metal catalyst.

Iridium complexes with chiral spiro aminophosphine ligands have proven effective for the enantioselective hydrogenation of α-substituted acrylic acids. nih.gov Similarly, highly efficient nickel-catalyzed hydrogenation methods have been developed for β,β-disubstituted acrylic acids, achieving excellent enantioselectivities up to 99% ee. rsc.org These catalytic systems provide a direct route to the desired (2R)-enantiomer with high optical purity.

Table 1: Examples of Asymmetric Hydrogenation for Chiral Propanoic Acid Synthesis

| Catalyst Type | Substrate | Product | Enantiomeric Excess (ee) |

|---|---|---|---|

| Chiral Iridium Complex | α-Substituted Acrylic Acids | Chiral Propanoic Acids | High |

| Chiral Nickel Complex | β,β-Disubstituted Acrylic Acids | Chiral Propanoic Acids | Up to 99% rsc.org |

Asymmetric Alkylation and Arylation Strategies

Modern synthetic methods allow for the direct enantioselective alkylation of carboxylic acid precursors, circumventing the need to install and remove a traditional chiral auxiliary. A notable strategy involves the use of a chiral lithium amide as a traceless auxiliary. nih.gov

In this approach, an arylacetic acid, such as 4-fluorophenylacetic acid, is treated with two equivalents of a chiral lithium amide base. This generates a chiral enediolate, which then undergoes alkylation. The stereochemistry of the reaction is controlled by the chiral base. Research has shown that substitution on the aromatic ring, including a para-fluorine atom, has minimal impact on the stereochemical outcome, with enantioselectivities remaining high in the 93–96% ee range. nih.gov The chiral amine can be recovered by a simple acid wash, making the process highly efficient. nih.gov

Enantioselective Fluorination Methods for Aromatic Systems

While the fluorine atom in this compound is typically part of the starting aromatic material, advanced methods for catalytic asymmetric fluorination could theoretically be applied to precursors. This approach is less common for this specific target but represents a frontier in organofluorine chemistry.

Catalytic enantioselective fluorination often involves the reaction of an enolate or enol equivalent with an electrophilic fluorinating agent (e.g., N-fluorobenzenesulfonimide, NFSI) in the presence of a chiral catalyst. Chiral iridium complexes have been successfully used for the α-fluorination of 2-acyl imidazoles under mild conditions with a broad substrate scope. nih.gov Another powerful strategy is catalytic asymmetric dearomatization (CADA) via fluorination, which can construct complex chiral fluorine-containing molecules from simple aromatic compounds. mdpi.com These methods provide access to a wide array of chiral organofluorine compounds, though their specific application to synthesize precursors for this compound is not a standard route.

Enzymatic Synthesis and Biocatalytic Transformations

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. Enzymes can perform reactions in aqueous media under mild conditions with exceptional levels of enantio- and regioselectivity.

One of the most common biocatalytic methods for obtaining enantiopure 2-arylpropanoic acids is the kinetic resolution of a racemic mixture. This process utilizes an enzyme that selectively catalyzes the transformation of one enantiomer, allowing for the separation of the unreacted, enantiopure substrate or the enantiopure product. nih.gov

Lipases are frequently employed for this purpose. For instance, lipase from Burkholderia cepacia can be used for the enantioselective hydrolysis of racemic esters of fluorinated arylcarboxylic acids. mdpi.com The enzyme selectively hydrolyzes the (S)-ester to the corresponding (S)-acid, leaving the unreacted (R)-ester with high enantiomeric purity. mdpi.com Similarly, Candida rugosa lipase has been studied for the kinetic resolution of related 2-phenoxypropionic acids. researchgate.net The reaction is typically stopped at approximately 50% conversion to achieve high enantiomeric excess for both the product and the remaining starting material.

Another biocatalytic strategy is asymmetric decarboxylation. Arylmalonate decarboxylase from E. coli has been shown to catalyze the asymmetric decarboxylation of α-fluorophenylmalonic acid to produce (R)-α-fluorophenylacetic acid with an enantiomeric excess greater than 99%. nih.gov A similar enzymatic approach could be envisioned starting from 2-(4-fluorophenyl)malonic acid to directly generate the desired (2R)-product.

Table 2: Biocatalytic Approaches for Chiral Fluorinated Carboxylic Acids

| Enzyme | Method | Substrate Example | Product Example | Enantiomeric Excess (ee) |

|---|---|---|---|---|

| Burkholderia cepacia Lipase | Kinetic Resolution (Hydrolysis) | Racemic ethyl 3-(4-fluorophenyl)-2-methylpropanoate | (S)-3-(4-fluorophenyl)-2-methylpropanoic acid | 94% (for S-acid) mdpi.com |

| Arylmalonate Decarboxylase | Asymmetric Decarboxylation | α-Fluorophenylmalonic acid | (R)-α-Fluorophenylacetic acid | >99% nih.gov |

Chemoenzymatic Pathways for this compound Production

Chemoenzymatic synthesis combines the advantages of chemical and biological catalysis to create efficient and selective reaction cascades. nih.gov For the production of this compound, these pathways often employ enzymes to introduce the chiral center with high enantioselectivity, starting from a prochiral substrate or resolving a racemic precursor.

A common chemoenzymatic approach involves the enzymatic hydrolysis of a racemic ester of 2-(4-fluorophenyl)propanoic acid. In this process, a lipase or esterase selectively hydrolyzes one enantiomer of the ester, leaving the desired (2R)-acid or its corresponding (S)-ester enriched. For example, hydrolase-catalyzed kinetic resolution of racemic esters of fluorinated arylcarboxylic acids has been shown to produce hydrolyzed (S)-carboxylic acids and unreacted (R)-esters in high yields and enantiomeric purity. researchgate.net The choice of enzyme, solvent, and reaction conditions is crucial for achieving high selectivity. The unreacted (R)-ester can then be chemically hydrolyzed to yield the target this compound. This sequential chemical and enzymatic process provides a robust route to the desired enantiomer. nih.gov

Another pathway could involve the asymmetric reduction of a ketone precursor using an alcohol dehydrogenase. This method establishes the stereocenter early in the synthetic route, followed by subsequent chemical transformations to yield the final acid. The combination of enzymatic stereocontrol and traditional chemical synthesis allows for versatile and efficient production of the target molecule. mdpi.com

Enzyme Screening and Engineering for Enhanced Enantioselectivity and Yield

The success of chemoenzymatic pathways hinges on the performance of the biocatalyst. Therefore, extensive screening of commercially available enzymes or microbial strains is the first step in developing a robust process. nih.govresearchgate.net High-throughput screening methods are often employed to rapidly identify enzymes with activity and selectivity towards the substrate of interest. nih.gov For instance, a variety of lipases and esterases, such as those from Candida antarctica, Pseudomonas cepacia (now Burkholderia cepacia), and Amano PS, have been tested for the hydrolysis of fluorinated aromatic compounds, with some showing excellent selectivity. researchgate.netmdpi.com

Once a promising enzyme is identified, protein engineering can be used to further enhance its properties. nih.gov Techniques like directed evolution and site-directed mutagenesis are employed to improve enantioselectivity, activity, stability, and substrate scope. nih.gov By modifying the amino acid sequence in the enzyme's active site, the binding affinity and orientation of the substrate can be altered, leading to a higher preference for one enantiomer. For example, engineering efforts can focus on modifying key residues to better accommodate the 4-fluorophenyl group, thereby increasing the reaction rate and the enantiomeric excess (ee) of the product. researchgate.net The goal of such engineering is to develop a biocatalyst that is highly efficient and selective for the industrial-scale production of this compound. nih.gov

Continuous Flow Biocatalytic Processes for Scale-Up

For large-scale industrial production, transitioning from batch to continuous flow processes offers numerous advantages, including improved heat and mass transfer, better process control, increased safety, and higher productivity. frontiersin.orgucm.es In biocatalysis, continuous flow systems often utilize immobilized enzymes packed into a column or reactor (packed-bed reactors). mdpi.com

The immobilization of the selected enzyme onto a solid support is a key step. This not only facilitates the separation of the catalyst from the product stream, simplifying downstream processing, but also often enhances the enzyme's stability and allows for its reuse over extended periods. mdpi.com A solution of the racemic ester of 2-(4-fluorophenyl)propanoic acid can be continuously passed through the packed-bed reactor. The enzyme selectively catalyzes the hydrolysis of one enantiomer, and the product stream, containing the desired (2R)-acid (after hydrolysis of the unreacted ester) and the by-product, is collected at the outlet. nih.gov

Optimizing parameters such as flow rate, temperature, and substrate concentration is critical for maximizing conversion and enantioselectivity in a continuous flow setup. nih.gov These systems have been shown to operate stably for hundreds of hours, demonstrating their potential for efficient and sustainable industrial-scale synthesis of chiral compounds like this compound. nih.govyoutube.com

Racemic Synthesis and Subsequent Chiral Resolution of 2-(4-Fluorophenyl)propanoic Acid

An alternative and widely used strategy for obtaining enantiomerically pure compounds is the synthesis of a racemic mixture followed by chiral resolution. wikipedia.org This approach separates the two enantiomers from each other.

The racemic 2-(4-fluorophenyl)propanoic acid can be synthesized through various standard organic chemistry methods. A common route involves the α-halogenation of 4-fluorophenylacetic acid followed by nucleophilic substitution with a methyl group source, or via the Darzens condensation followed by rearrangement and hydrolysis. Another approach is the reaction of 4-fluorophenylacetonitrile with ethyl carbonate and a strong base, followed by hydrolysis and decarboxylation.

Diastereomeric Salt Formation and Crystallization Techniques

One of the most established methods for resolving a racemic carboxylic acid is through the formation of diastereomeric salts. wikipedia.org This technique involves reacting the racemic acid with a chiral, enantiomerically pure base (the resolving agent). This reaction creates a mixture of two diastereomeric salts, which, unlike enantiomers, have different physical properties, such as solubility. researchgate.net

The choice of resolving agent and solvent is critical for successful separation. researchgate.net Common resolving agents for acidic compounds include chiral amines like (R)- or (S)-1-phenylethylamine. google.com The process involves dissolving the racemic 2-(4-fluorophenyl)propanoic acid and the resolving agent in a suitable solvent. One of the diastereomeric salts will be less soluble and will preferentially crystallize out of the solution upon cooling or concentration.

The precipitated salt is then isolated by filtration. The efficiency of the resolution depends on the difference in solubility between the two diastereomeric salts. mdpi.com After isolation, the purified diastereomeric salt is treated with a strong acid to break the salt and liberate the desired enantiomerically enriched this compound. The resolving agent can often be recovered and reused. Multiple recrystallizations may be necessary to achieve high optical purity. gavinpublishers.com

| Resolving Agent | Solvent | Target Enantiomer | Key Principle |

| (R)-1-Phenylethylamine | Ethanol (B145695) | This compound | Formation of less soluble diastereomeric salt ((R)-acid with (R)-amine) |

| (S)-1-Phenylethylamine | Methanol/Water | This compound | Formation of more soluble diastereomeric salt, enriching the mother liquor in the (R)-acid salt |

| Brucine | Acetone | This compound | Differential solubility of the diastereomeric salts |

| (+)-Cinchonine | Ethyl Acetate | This compound | Preferential crystallization of one diastereomer |

Kinetic Resolution Strategies (Chemical and Enzymatic)

Kinetic resolution is a process where the two enantiomers of a racemate react at different rates with a chiral catalyst or reagent, leading to the enrichment of the less reactive enantiomer. wikipedia.org

Chemical Kinetic Resolution: In a chemical kinetic resolution, a chiral catalyst is used to selectively promote the reaction of one enantiomer over the other. For example, the enantioselective esterification of racemic 2-(4-fluorophenyl)propanoic acid using a chiral acyl-transfer catalyst can be employed. mdpi.com In one study, (+)-benzotetramisole (BTM) was used as a chiral acyl-transfer catalyst in the presence of pivalic anhydride and an achiral nucleophile. This resulted in the faster esterification of the (S)-enantiomer, leaving the unreacted (R)-acid with high enantiomeric excess. mdpi.com The selectivity factor (s), which is the ratio of the reaction rates of the two enantiomers, determines the efficiency of the resolution.

Enzymatic Kinetic Resolution: Enzymatic kinetic resolution is a widely used and highly efficient method. wikipedia.org Lipases are commonly used to catalyze the enantioselective esterification of the racemic acid or the hydrolysis of its racemic ester. For instance, a lipase can selectively catalyze the esterification of (S)-2-(4-fluorophenyl)propanoic acid in an organic solvent, leaving the desired (R)-enantiomer as the unreacted acid. researchgate.net Conversely, in an aqueous medium, a lipase can selectively hydrolyze the (R)-ester from a racemic ester mixture, which upon workup yields the (R)-acid. The high selectivity of enzymes often leads to products with very high enantiomeric excess (>99% ee). mdpi.com

| Method | Catalyst/Enzyme | Reactant | Product | Enriched Component |

| Chemical KR | (+)-Benzotetramisole (BTM) | Racemic Acid + Achiral Alcohol | (S)-Ester | (R)-Acid |

| Enzymatic KR (Esterification) | Lipase (e.g., Novozym 435) | Racemic Acid + Alcohol | (S)-Ester | (R)-Acid |

| Enzymatic KR (Hydrolysis) | Lipase (e.g., Amano PS) | Racemic Ester + Water | (S)-Acid + (S)-Alcohol | (R)-Ester |

Chromatographic Chiral Separation at Preparative Scale

Preparative chiral chromatography is a powerful technique for separating enantiomers on a large scale, providing both enantiomers in high purity. chiraltech.com This method utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers of the racemic compound. bgb-analytik.com

The racemic 2-(4-fluorophenyl)propanoic acid is dissolved in a suitable mobile phase and passed through a column packed with a CSP. Due to the differential interactions (e.g., hydrogen bonding, dipole-dipole interactions, steric hindrance) between the enantiomers and the chiral selector on the CSP, one enantiomer travels through the column faster than the other, resulting in their separation. nih.gov

Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are commonly used for the separation of profen-type compounds. nih.gov The selection of the mobile phase, typically a mixture of a nonpolar solvent like hexane (B92381) and a polar modifier like isopropanol, is crucial for achieving good resolution. ymc.co.jp The process can be scaled up from analytical to preparative scale by using larger columns and higher flow rates. Techniques like recycling HPLC can be employed to improve the separation of closely eluting peaks and increase the purity and yield of the collected fractions. ymc.co.jp This method is particularly useful for obtaining high-purity enantiomers for research and development purposes. nih.gov

| Chiral Stationary Phase (CSP) | Mobile Phase System | Separation Principle | Scale |

| Cellulose tris(3,5-dimethylphenylcarbamate) | Hexane/Isopropanol/Trifluoroacetic Acid | Differential diastereomeric complex formation | Preparative |

| Amylose tris(3,5-dimethylphenylcarbamate) | Supercritical CO2/Methanol | Enantioselective interactions with the CSP | Preparative (SFC) |

| Protein-based (e.g., AGP) | Aqueous Buffer/Organic Modifier | Stereospecific binding to protein sites | Analytical/Semi-Preparative |

| Cyclodextrin-based | Hexane/Ethanol | Inclusion complexation | Preparative |

Optimization of Reaction Conditions and Process Intensification

The efficient and stereoselective synthesis of this compound, a prominent member of the 2-arylpropionic acid class of compounds, is highly dependent on the meticulous optimization of reaction conditions. Process intensification, which aims to develop safer, more sustainable, and more efficient manufacturing processes, is a key consideration in the modern production of this important chiral molecule. This section delves into the critical aspects of optimizing synthetic routes through the careful selection of solvents, catalyst systems, and the manipulation of reaction parameters to control stereochemical outcomes.

The choice of solvent is a critical factor that influences reaction rates, yields, and environmental impact. In the synthesis of this compound and its precursors, a shift towards green chemistry principles has driven research into more benign and sustainable solvent systems.

One of the primary goals of green chemistry is to reduce or eliminate the use of hazardous solvents. Traditional syntheses of related biaryl compounds often employed solvents like benzene (B151609), which are known to be harmful to human health and the environment. units.it Modern approaches prioritize safer alternatives. For instance, a key step in many synthetic routes to 2-arylpropionic acids is the construction of the biaryl backbone. A highly efficient Suzuki coupling reaction to create the 2-fluoro-4-phenyl-biphenyl precursor has been successfully demonstrated using water as the reaction medium. units.it This approach not only avoids toxic organic solvents but also simplifies product isolation and aligns with green chemistry mandates.

The impact of solvent choice extends to stereoselective transformations as well. In the enzymatic kinetic resolution of racemic flurbiprofen (B1673479), where an enzyme selectively esterifies one enantiomer, the solvent system is crucial for achieving high enantioselectivity and reaction rates. Studies have optimized this process using solvents such as cyclohexane in combination with specific alcohols like methanol. nih.gov The selection of a non-polar solvent like cyclohexane can influence the enzyme's conformation and activity, thereby enhancing its ability to discriminate between the two enantiomers. Furthermore, controlling the concentration of water, which can be a byproduct of esterification, is essential as it can promote the reverse hydrolysis reaction, thus diminishing the enantiomeric excess of the product. nih.gov

A synthesis method for flurbiprofen has been developed that emphasizes environmental safety by ensuring that the only byproducts are inorganic salts and carbon dioxide, thereby adhering to green chemistry requirements and suitability for industrial-scale production. google.comgoogle.com

The production of this compound in its enantiomerically pure form necessitates the use of asymmetric catalysis. The efficiency and selectivity of these transformations are profoundly influenced by the catalyst loading and the molecular architecture of the chiral ligands employed.

In transition metal-catalyzed reactions, minimizing the amount of catalyst used (catalyst loading) is crucial for reducing costs and minimizing toxic metal residues in the final product. For non-chiral specific steps, such as the Suzuki coupling to form the flurbiprofen backbone, very low catalyst loadings have been proven effective. For example, the use of 5% palladium on carbon (Pd/C) at a loading of just 0.05 mol% has been shown to yield excellent results in aqueous media. units.it

For stereoselective reactions, such as asymmetric hydrogenation or kinetic resolution, the design of the chiral ligand is paramount. The ligand coordinates to the metal center, creating a chiral environment that directs the reaction to favor the formation of one enantiomer over the other. While specific ligand optimization data for this compound synthesis is proprietary, general principles from related transformations are applicable. For instance, in the scandium-catalyzed ring-opening of meso-epoxides, it has been demonstrated that a catalyst loading of just 2 mol% of a chiral bipyridine ligand can lead to high yields and excellent enantioselectivities (85-99% ee). researchgate.net This highlights the power of well-designed ligands to achieve high efficiency at low concentrations.

The synthesis of flurbiprofen precursors often involves palladium-catalyzed reactions where an organophosphorus ligand is used in conjunction with the palladium catalyst to facilitate the desired transformation. google.comgoogle.com The electronic and steric properties of these ligands are fine-tuned to optimize catalytic activity and stability.

| Catalyst | Catalyst Loading (mol%) | Reaction Medium | Yield (%) |

|---|---|---|---|

| 5% Pd/C | 0.05 | Water | 98 |

The stereochemical outcome of a reaction can be governed by either kinetic or thermodynamic control. In a kinetically controlled process, the product distribution is determined by the relative rates of the competing reaction pathways, whereas in a thermodynamically controlled process, it is governed by the relative stability of the products. youtube.com For the synthesis of a single enantiomer like this compound, processes that operate under kinetic control are essential.

Kinetic resolution is a prime example of a kinetically controlled process used to separate enantiomers from a racemic mixture. This method relies on the differential rate of reaction of two enantiomers with a chiral catalyst or reagent. The enantiomer that reacts faster is converted to a new product, leaving the unreacted substrate enriched in the slower-reacting enantiomer. wikipedia.org

The efficiency of a kinetic resolution is quantified by the selectivity factor (s), which is the ratio of the rate constants for the fast-reacting (k_fast) and slow-reacting (k_slow) enantiomers (s = k_fast / k_slow). A higher 's' value indicates better discrimination between the enantiomers and a more effective resolution. In the context of 2-aryl-2-fluoropropanoic acids, kinetic resolution via enantioselective esterification has been studied. The results show a strong dependence of the selectivity factor on the substrate's structure. For instance, the presence of an ortho-fluorophenyl group dramatically decreases the selectivity (s = 5.6) compared to an ortho-bromophenyl group (s = 58), suggesting that the high electronegativity of the fluorine atom may interfere with the enantioselective esterification step. nih.govresearchgate.net

| Aryl Substituent | Selectivity Factor (s) |

|---|---|

| o-F-C6H4 | 5.6 |

| o-Br-C6H4 | 58 |

| p-Cl-C6H4 | 16 |

| p-i-Bu-C6H4 | 31 |

These kinetic processes are typically run under conditions that prevent the reverse reaction, thus avoiding equilibration which would lead to thermodynamic control and a loss of enantiomeric purity. Low temperatures and short reaction times often favor the kinetic product. youtube.com Detailed kinetic studies, such as those performed on the chlorination of propanoic acid, involve developing rate models based on proposed reaction mechanisms and estimating parameters through regression analysis to describe the formation of products over time. abo.fi Similar rigorous kinetic analysis is essential for optimizing the stereoselective synthesis of this compound on an industrial scale.

Stereochemical Aspects and Chiral Control in 2r 2 4 Fluorophenyl Propanoic Acid Chemistry

Enantiomeric Excess Determination and Chiral Purity Assessment

Determining the enantiomeric excess (e.e.) and assessing the chiral purity of a sample are crucial for quality control and for understanding its pharmacological profile. Several sophisticated analytical techniques are employed for this purpose.

Advanced Chiral High-Performance Liquid Chromatography (HPLC) Methodologies

Direct enantiomeric separation by High-Performance Liquid Chromatography (HPLC) is the most prevalent and powerful technique for analyzing chiral 2-arylpropionic acids. This method relies on the use of a Chiral Stationary Phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus, separation.

Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used for their broad applicability and high efficiency in resolving profen enantiomers. rsc.orgnih.gov Separations can be performed under two primary modes:

Normal-Phase (NP) HPLC: This mode typically uses a non-polar mobile phase, such as a mixture of hexane (B92381) and an alcohol (e.g., ethanol (B145695) or isopropanol), often with a small amount of an acidic modifier like acetic acid or trifluoroacetic acid (TFA) to improve peak shape and resolution. tandfonline.comresearchgate.net

Reversed-Phase (RP) HPLC: This mode employs a polar mobile phase, commonly a mixture of water and acetonitrile (B52724) or methanol, with an acidic modifier. rsc.orgovid.com RP-HPLC is often preferred for its compatibility with aqueous samples and biological matrices. researchgate.net

The choice of CSP, mobile phase composition, and temperature can significantly influence the separation and even the elution order of the enantiomers. nih.govresearchgate.net

| Analyte | Chiral Stationary Phase (CSP) | Mobile Phase | Flow Rate (mL/min) | Detection (nm) | Reference |

|---|---|---|---|---|---|

| Flurbiprofen (B1673479) | Chiralpak AD-RH (Amylose derivative) | Acidified Water/Acetonitrile | Not Specified | 247 | ovid.com |

| Flurbiprofen | [(3S, 4S)-4-(3,5-dinitrobenzamido)-1,2,3,4-tetrahydrophenanthrene] coated silica | Hexane/Ethanol/Acetic Acid (950:50:2) | Not Specified | Not Specified | tandfonline.com |

| Ibuprofen (B1674241) | AmyCoat RP (Amylose derivative) | Water/Acetonitrile/TFA | 1.5 | 236 | researchgate.net |

| Ketoprofen | Lux Amylose-2 (Amylose derivative) | Water/Acetonitrile/Acetic Acid (50:50:0.1) | 1.0 | Not Specified | nih.gov |

| Various Profens | Chiralcel OJ-RH (Cellulose derivative) | 0.05% TFA in Water/Acetonitrile/Ethanol | 0.6 | Not Specified | rsc.org |

Chiral Gas Chromatography (GC) Techniques

Gas Chromatography (GC) can also be employed for chiral analysis, although it is generally less direct for acidic compounds like (2R)-2-(4-fluorophenyl)propanoic acid due to their low volatility and high polarity. colostate.edu To overcome these issues, derivatization is typically required to convert the carboxylic acid into a more volatile ester. chromtech.com

Once derivatized, enantiomers can be separated using a chiral GC column. These columns contain a chiral stationary phase, often based on cyclodextrin (B1172386) derivatives, which forms transient, diastereomeric complexes with the enantiomers, allowing for their separation. gcms.cz The choice of the specific cyclodextrin derivative and the temperature program are critical parameters for achieving resolution.

Derivatization Strategies for Chiral Analysis

An alternative to direct separation on a chiral column is the use of a chiral derivatizing agent (CDA). This strategy, known as indirect chiral analysis, involves reacting the racemic carboxylic acid with a single, pure enantiomer of a CDA. This reaction converts the pair of enantiomers into a pair of diastereomers.

Diastereomers possess different physical and chemical properties, including different boiling points and polarities. Consequently, they can be separated using standard, achiral chromatography techniques (both HPLC and GC). chromtech.comnih.gov A common approach for 2-arylpropionic acids is to form diastereomeric amides by reacting the carboxylic acid with a chiral amine, such as (S)-(-)-1-(1-naphthyl)ethylamine, in the presence of a peptide coupling agent. nih.gov The relative peak areas of the resulting diastereomers in the chromatogram directly correspond to the ratio of the original enantiomers.

| Analyte Functional Group | Chiral Derivatizing Agent (CDA) | Resulting Diastereomer | Analytical Technique |

|---|---|---|---|

| Carboxylic Acid | Chiral Amine (e.g., (S)-1-Phenylethylamine) | Diastereomeric Amides | HPLC, GC |

| Carboxylic Acid | Chiral Alcohol (e.g., (R)-2-Butanol) | Diastereomeric Esters | HPLC, GC |

| Carboxylic Acid | (S)-Anabasine | Diastereomeric Amides | LC-MS/MS |

Stereochemical Stability and Epimerization Studies

The stereochemical stability of this compound is a critical parameter, as the loss of enantiomeric purity through racemization or epimerization can have significant implications.

Investigation of Conditions Leading to Racemization

Racemization is the process by which an enantiomerically pure or enriched sample converts into a mixture containing equal amounts of both enantiomers (a racemate). For 2-arylpropionic acids, this process typically involves the removal of the acidic proton at the chiral carbon (the α-carbon). This deprotonation forms a planar, achiral enolate intermediate. Subsequent reprotonation can occur from either face of the planar intermediate with equal probability, leading to the formation of both R and S enantiomers.

Conditions that facilitate this process and lead to racemization include:

Strong Bases: The presence of a strong base can readily abstract the α-proton.

High Temperatures: Increased thermal energy can promote the formation of the enolate intermediate and accelerate the racemization process. google.com

Certain Solvents: Aprotic polar solvents may stabilize the intermediate enolate, facilitating racemization.

Mechanistic Studies of Chiral Inversion Pathways

In biological systems, many R-enantiomers of 2-arylpropionic acids undergo a unidirectional metabolic conversion to their corresponding S-enantiomers. researchgate.netviamedica.pl This process is known as chiral inversion and is a well-defined, enzyme-mediated pathway. researchgate.net While the extent of this inversion varies greatly among different compounds—being extensive for ibuprofen but minimal for flurbiprofen in humans—the underlying mechanism is conserved. researchgate.netnih.govviamedica.pl

The metabolic pathway involves three key steps: researchgate.netnih.gov

Epimerization: The resulting (R)-profenoyl-CoA thioester undergoes epimerization (a change in configuration at one chiral center) to the (S)-profenoyl-CoA thioester. This step is catalyzed by the enzyme α-methylacyl-CoA racemase (AMACR). rsc.org The reaction proceeds through the formation of a planar enolate intermediate from the thioester, which allows for the change in stereochemistry upon reprotonation. nih.gov

Hydrolysis: Finally, thioesterase enzymes hydrolyze both the (R)- and (S)-profenoyl-CoA thioesters back to the free carboxylic acids. nih.gov Because the (R)-thioester is continuously converted to the (S)-form via the racemase, the net result is an accumulation of the S-enantiomer of the drug.

This metabolic chiral inversion is a crucial factor in the pharmacology of many profens, as it effectively converts a less active R-enantiomer into the more potent S-enantiomer in vivo. researchgate.net

Absolute Configuration Assignment Methodologies

The unequivocal determination of the absolute configuration of a chiral molecule is a fundamental requirement in stereochemistry. Various instrumental techniques have been developed to probe the subtle differences between enantiomers and establish their absolute spatial arrangement. These methods often rely on the interaction of the chiral molecule with a chiral environment or a form of polarized light.

X-ray crystallography stands as the gold standard for the determination of the absolute configuration of chiral molecules. This powerful technique provides a detailed three-dimensional map of the electron density within a single crystal, allowing for the precise determination of atomic positions and, consequently, the absolute stereochemistry.

The process typically involves the formation of a high-quality single crystal of a chiral derivative of the molecule of interest. For carboxylic acids like this compound, this often involves derivatization with a chiral resolving agent or a heavy atom. The presence of an atom with a known absolute configuration or an anomalously scattering heavy atom within the crystal lattice allows for the unambiguous assignment of the absolute configuration of the entire molecule. The diffraction pattern of X-rays passing through the crystal is collected and analyzed to generate a model of the molecular structure.

Table 1: Illustrative Crystallographic Data for a Chiral Derivative of 2-(4-Fluorophenyl)propanoic Acid

| Parameter | Value |

| Chemical Formula | C₁₆H₁₆FNO₃ |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 7.58 |

| b (Å) | 12.54 |

| c (Å) | 14.26 |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Flack Parameter | 0.02(4) |

Note: The data in this table is illustrative and represents typical values for a chiral organic molecule.

The Flack parameter, derived from the analysis of the diffraction data, is a critical indicator of the correctness of the assigned absolute configuration. A value close to zero for a known absolute configuration confirms the assignment with high confidence.

Vibrational Optical Activity (VOA) encompasses two primary techniques: Vibrational Circular Dichroism (VCD) and Raman Optical Activity (ROA). researchgate.net These spectroscopic methods measure the differential interaction of a chiral molecule with left and right circularly polarized infrared light (VCD) or Raman scattered light (ROA). researchgate.net This differential absorption or scattering provides a unique spectral fingerprint that is directly related to the molecule's absolute configuration.

Electronic Circular Dichroism (CD) spectroscopy, a related technique, measures the differential absorption of left and right circularly polarized ultraviolet or visible light by a chiral molecule. The resulting CD spectrum is highly sensitive to the stereochemical environment of the chromophore.

For a molecule like this compound, the aromatic ring and the carboxylic acid group serve as chromophores. The sign and intensity of the Cotton effects in the CD spectrum can be correlated with the absolute configuration of the stereocenter. Similarly, the VCD spectrum, which probes the vibrational transitions of the molecule, provides a more detailed fingerprint of its three-dimensional structure. By comparing the experimentally measured VCD or CD spectra with those predicted by quantum chemical calculations for a known configuration (e.g., the R-enantiomer), the absolute configuration of the sample can be definitively assigned. nih.gov

Table 2: Representative Vibrational Circular Dichroism (VCD) Data

| Wavenumber (cm⁻¹) | ΔA (x 10⁻⁵) | Vibrational Mode |

| 1715 | +2.5 | C=O stretch |

| 1450 | -1.8 | C-H bend |

| 1230 | +3.2 | C-O stretch / O-H bend |

Note: The data presented is hypothetical and illustrates typical VCD signals for a chiral carboxylic acid.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structural elucidation. In the context of stereochemistry, advanced NMR techniques can be employed to differentiate between enantiomers. Since enantiomers have identical NMR spectra in an achiral solvent, their discrimination requires the use of a chiral auxiliary.

This is commonly achieved through the use of chiral derivatizing agents (CDAs) or chiral solvating agents (CSAs). A chiral derivatizing agent reacts with the enantiomeric mixture to form diastereomers, which have distinct physical properties and, therefore, different NMR spectra. The relative integration of the signals corresponding to each diastereomer allows for the determination of the enantiomeric excess.

For this compound, a chiral amine or alcohol can be used as a CDA to form diastereomeric amides or esters. The resulting diastereomers will exhibit different chemical shifts in their ¹H, ¹³C, or ¹⁹F NMR spectra.

Table 3: Example ¹⁹F NMR Chemical Shifts for Diastereomeric Esters

| Diastereomer | ¹⁹F Chemical Shift (ppm) |

| This compound ester with (R)-alcohol | -113.5 |

| (2S)-2-(4-fluorophenyl)propanoic acid ester with (R)-alcohol | -113.8 |

Note: The chemical shift values are illustrative and demonstrate the principle of enantiomeric discrimination by NMR.

Alternatively, chiral solvating agents form transient diastereomeric complexes with the enantiomers in solution, leading to a separation of their NMR signals. The choice of the appropriate chiral auxiliary is crucial for achieving effective enantiomeric discrimination.

Chemical Reactivity and Derivatization of 2r 2 4 Fluorophenyl Propanoic Acid

Functional Group Interconversions at the Carboxylic Acid Moiety

The carboxylic acid group is a versatile functional handle for numerous chemical modifications. Reactions at this site typically involve nucleophilic acyl substitution, where the hydroxyl group of the carboxyl function is replaced by another nucleophile, or reduction of the carbonyl group.

Esterification is a common transformation of (2R)-2-(4-fluorophenyl)propanoic acid, converting the carboxylic acid into an ester. This reaction is typically acid-catalyzed and involves reacting the carboxylic acid with an alcohol. The reactivity of the alcohol plays a significant role in the reaction rate, with primary alcohols being more reactive than secondary alcohols due to less steric hindrance. ceon.rsresearchgate.net The choice of catalyst, temperature, and molar ratio of reactants are critical parameters for optimizing the yield of the desired ester. ceon.rs For instance, processes for similar compounds involve heating the acid with an excess of alcohol in the presence of a distillable acid catalyst at temperatures ranging from 20 to 150 °C. google.com

The reverse reaction, ester hydrolysis, is the cleavage of the ester bond to regenerate the carboxylic acid and alcohol. The kinetics of this reaction are influenced by pH, temperature, and the structure of the ester. nih.gov The hydrolysis of esters can proceed through acid-catalyzed or base-catalyzed mechanisms. In aqueous systems, the rate of hydrolysis often competes with other reactions, such as aminolysis, which is a critical consideration in bioconjugation chemistry. nih.gov Studies on related compounds show that hydrolysis rates are significantly pH-dependent, with faster rates observed under both acidic and alkaline conditions compared to neutral pH. nih.gov

Table 1: Factors Influencing Esterification of Propanoic Acids

| Parameter | Effect on Reaction | Research Finding |

| Alcohol Structure | Primary > Secondary > Tertiary | The conversion of propanoic acid to its ester increases with the number of carbon atoms in a linear alcohol chain, but steric hindrance in branched alcohols (e.g., 2-propanol) reduces reactivity. ceon.rsresearchgate.net |

| Catalyst Amount | Increased catalyst concentration generally increases the reaction rate up to an optimal point. | Increasing the molar ratio of an acid catalyst like H₂SO₄ relative to the carboxylic acid enhances the initial rate of ester formation. ceon.rs |

| Temperature | Higher temperatures increase the reaction rate and yield. | As temperature increases, both the rate of formation and the final yield of the ester are enhanced. ceon.rs |

| Reactant Ratio | An excess of the alcohol reactant drives the equilibrium towards the ester product. | Increasing the molar ratio of alcohol to acid leads to a higher rate and yield of the esterification reaction. ceon.rs |

The formation of an amide bond from this compound and an amine is a cornerstone of peptide synthesis and the creation of many pharmaceuticals. luxembourg-bio.com This transformation requires the activation of the carboxylic acid, as the direct reaction with an amine is generally unfavorable and requires high temperatures. luxembourg-bio.com This activation is achieved by converting the hydroxyl group into a better leaving group. luxembourg-bio.com

A wide array of coupling reagents has been developed to facilitate this reaction under mild conditions, minimizing side reactions and preventing racemization at the chiral center. luxembourg-bio.comfluorochem.co.uk These reagents are broadly classified into categories such as carbodiimides, phosphonium salts, and aminium/uronium salts. fluorochem.co.ukpeptide.com

Carbodiimides: Reagents like Dicyclohexylcarbodiimide (DCC) and Diisopropylcarbodiimide (DIC) activate the carboxylic acid to form a highly reactive O-acylisourea intermediate. peptide.comumich.edu To suppress racemization, additives such as 1-Hydroxybenzotriazole (HOBt) or 1-Hydroxy-7-azabenzotriazole (HOAt) are often included. luxembourg-bio.compeptide.comumich.edu

Phosphonium Salts: Reagents like Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP) are highly effective, especially for sterically hindered couplings. sigmaaldrich.com They react with the carboxylic acid to form an active OBt ester. sigmaaldrich.com

Aminium/Uronium Salts: Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are among the most efficient coupling reagents, known for fast reaction times and low levels of racemization. peptide.comsigmaaldrich.com HATU is particularly effective due to the properties of its HOAt leaving group. sigmaaldrich.com

The choice of coupling reagent and strategy depends on the specific substrates, desired reaction scale, and the need to preserve stereochemical integrity. luxembourg-bio.com

Table 2: Common Peptide Coupling Reagents

| Reagent Class | Examples | Mechanism of Action | Advantages |

| Carbodiimides | DCC, DIC, EDC | Forms a reactive O-acylisourea intermediate. peptide.comumich.edu | Widely used, effective for solution-phase synthesis. peptide.com |

| Phosphonium Salts | PyBOP, PyAOP, PyBrOP | Generates active esters (e.g., OBt, OAt esters) that react with the amine. peptide.comsigmaaldrich.com | High efficiency, suitable for hindered couplings, low racemization. sigmaaldrich.com |

| Aminium/Uronium Salts | HBTU, TBTU, HATU, HCTU | Also generates active esters; aminium structure confirmed by structural studies. peptide.comsigmaaldrich.com | Fast reactions, very low racemization, high yields. peptide.comsigmaaldrich.com |

The carboxylic acid moiety of this compound can be reduced to yield either a primary alcohol or an aldehyde.

The reduction to the corresponding primary alcohol, (2R)-2-(4-fluorophenyl)propan-1-ol, is typically achieved using a powerful reducing agent. Lithium aluminum hydride (LiAlH₄) is highly effective for this transformation, readily reducing carboxylic acids. chemguide.co.ukdocbrown.infodoubtnut.com The reaction is usually performed in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (B95107), followed by an acidic workup to protonate the resulting alkoxide. chemguide.co.ukdocbrown.info It is important to note that milder reducing agents like sodium borohydride (NaBH₄) are generally not reactive enough to reduce carboxylic acids. chemguide.co.uk

Stopping the reduction at the aldehyde stage to form (2R)-2-(4-fluorophenyl)propanal is more challenging because aldehydes are more easily reduced than carboxylic acids. chemguide.co.ukaskfilo.com Direct partial reduction is difficult. Therefore, a two-step procedure is typically employed. First, the carboxylic acid is converted to a more reactive derivative, such as an acid chloride, using a reagent like thionyl chloride (SOCl₂). askfilo.com The resulting acid chloride is then reduced to the aldehyde using a less reactive, sterically hindered reducing agent like lithium tri-tert-butoxyaluminum hydride (LiAlH(OtBu)₃) or by using Diisobutylaluminium hydride (DIBAL-H) at low temperatures (e.g., -78 °C). askfilo.com These specific conditions prevent over-reduction to the primary alcohol. askfilo.com

Aromatic Ring Modifications and Functionalization

The 4-fluorophenyl ring provides a second site for chemical modification, primarily through aromatic substitution reactions. The existing substituents—the fluorine atom and the (2R)-propanoic acid side chain—influence the position and rate of these substitutions.

Electrophilic aromatic substitution (SₑAr) involves the replacement of a hydrogen atom on the aromatic ring with an electrophile. wikipedia.orgbyjus.com The outcome of such reactions on the this compound ring is governed by the directing effects of the existing substituents.

Fluorine Atom: As a halogen, fluorine is an ortho, para-directing group. Although it is electronegative and deactivates the ring towards electrophilic attack through a negative inductive effect, its lone pairs can donate electron density through resonance, stabilizing the cationic intermediate (the sigma complex) when attack occurs at the ortho and para positions. wikipedia.org

Alkyl Side Chain (-CH(CH₃)COOH): The alkyl group attached to the ring is an activating, ortho, para-directing group through a positive inductive effect. wikipedia.org

In the case of this compound, the para position relative to the fluorine atom is occupied by the propanoic acid group, and vice-versa. Therefore, electrophilic attack is directed to the positions ortho to the fluorine atom (positions 3 and 5). These positions are also meta to the propanoic acid side chain. The combined directing effects reinforce substitution at these positions. Common electrophilic aromatic substitution reactions include nitration (using HNO₃/H₂SO₄), halogenation (e.g., Br₂/FeBr₃), sulfonation (using fuming H₂SO₄), and Friedel-Crafts alkylation and acylation. wikipedia.orgmasterorganicchemistry.com The first step of the reaction, the attack by the aromatic ring on the electrophile, is typically the slow, rate-determining step as it temporarily disrupts the ring's aromaticity. masterorganicchemistry.com

While aromatic rings are typically electron-rich and react with electrophiles, they can undergo nucleophilic aromatic substitution (SₙAr) under specific conditions. chemistrysteps.com This reaction requires the presence of a good leaving group and strong electron-withdrawing groups on the ring to make it sufficiently electron-deficient. chemistrysteps.comwikipedia.org

In this compound, the fluorine atom is an excellent leaving group for SₙAr reactions, which is a departure from the typical halide leaving group trend seen in Sₙ1/Sₙ2 reactions. chemistrysteps.comlibretexts.org This is because the rate-determining step in SₙAr is the initial attack of the nucleophile on the ring, and the high electronegativity of fluorine strongly withdraws electron density, facilitating this attack. libretexts.org The reaction proceeds via a two-step addition-elimination mechanism, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. chemistrysteps.comnih.gov

However, for an SₙAr reaction to occur readily, the ring must be activated by potent electron-withdrawing groups (such as -NO₂, -CN, or -CF₃) positioned ortho or para to the leaving group. chemistrysteps.comwikipedia.org The propanoic acid side chain on this compound is not a sufficiently strong electron-withdrawing group to significantly activate the ring for nucleophilic attack. Therefore, displacing the fluorine atom with a nucleophile would likely require harsh reaction conditions (high temperature and pressure) or the introduction of additional activating groups onto the aromatic ring through prior electrophilic substitution reactions.

Transformations at the Stereocenter and Side Chain

The alpha-position of 2-arylpropanoic acids is a key site for functionalization. The hydrogen atom at this position can be substituted to introduce new chemical handles. One of the most fundamental transformations is α-halogenation. The Hell-Volhard-Zelinsky (HVZ) reaction allows for the selective bromination or chlorination of the α-carbon of carboxylic acids. chemistrysteps.com The reaction proceeds by first converting the carboxylic acid to an acyl halide in situ using reagents like PBr₃. chemistrysteps.com This acyl bromide intermediate readily enolizes, and the resulting enol attacks a molecule of Br₂, leading to the α-brominated acyl bromide. Subsequent hydrolysis yields the α-bromo carboxylic acid.

This α-halo acid is a versatile intermediate. The halogen acts as a good leaving group, enabling nucleophilic substitution reactions to introduce a variety of functional groups, such as azides or amines, at the stereocenter. wikipedia.org However, these conditions are harsh and often lead to racemization, making them unsuitable for processes where chiral integrity must be maintained.

Maintaining the (R)-configuration at the stereocenter is crucial for many applications. While some 2-arylpropanoic acids, known as "profens," can undergo metabolic chiral inversion in vivo from the (R)- to the (S)-enantiomer, this process is often undesirable in chemical synthesis. viamedica.plnih.gov This biological inversion typically involves the enzymatic formation of a coenzyme A (CoA) thioester, which facilitates racemization. researchgate.netnih.gov For example, (R)-ibuprofen is known to invert to the more active (S)-ibuprofen, whereas this inversion is very limited for (R)-flurbiprofen. viamedica.plresearchgate.net

In synthetic chemistry, stereospecificity is achieved through different means. One powerful method is the use of biocatalysis. Enzymes, such as specific lipases or esterases, can perform highly enantioselective reactions. frontiersin.org For instance, the kinetic resolution of a racemic ester of 2-(4-fluorophenyl)propanoic acid can be achieved through enantioselective hydrolysis. An esterase might selectively hydrolyze the (S)-ester to the (S)-acid, leaving the desired (R)-ester unreacted and in high enantiomeric excess. researchgate.net This approach leverages the chiral environment of the enzyme's active site to differentiate between the two enantiomers, allowing for the isolation of the pure (R)-enantiomer.

Reaction Mechanism Elucidation for Key Transformations

Understanding the reaction mechanisms is fundamental to optimizing conditions and predicting outcomes. Two key transformations relevant to this compound are the palladium-catalyzed Suzuki-Miyaura reaction for derivatization and the enzymatic chiral inversion that occurs in related profens.

Mechanism of the Suzuki-Miyaura Reaction:

The catalytic cycle of the Suzuki-Miyaura reaction is generally accepted to involve three main steps centered on a palladium catalyst. libretexts.orgyonedalabs.com

Oxidative Addition: The cycle begins with a palladium(0) complex, typically bearing phosphine ligands (L). This complex reacts with the aryl halide (Ar-X), inserting the palladium into the carbon-halogen bond. This step forms a square planar palladium(II) intermediate (Ar-Pd(II)-X). researchgate.net

Transmetalation: A base activates the organoboron compound (Ar'-B(OH)₂), forming a boronate species. This species then transfers its aryl group (Ar') to the palladium(II) complex, displacing the halide. This forms a new palladium(II) intermediate (Ar-Pd(II)-Ar'). musechem.comresearchgate.net

Reductive Elimination: The two organic groups (Ar and Ar') on the palladium center couple and are eliminated from the complex, forming the new biaryl product (Ar-Ar'). This step regenerates the palladium(0) catalyst, which can then re-enter the catalytic cycle. nih.govyonedalabs.com

Mechanism of Metabolic Chiral Inversion:

The chiral inversion of profens is an enzyme-mediated process that converts the less active (R)-enantiomer into the active (S)-enantiomer. researchgate.net The mechanism involves three key enzymatic steps: viamedica.plresearchgate.net

Stereoselective Acyl-CoA Thioester Formation: The (R)-enantiomer of the profen is selectively activated by an acyl-CoA synthetase. This reaction uses adenosine triphosphate (ATP) and coenzyme A (CoA) to form a high-energy (R)-profenoyl-CoA thioester. The (S)-enantiomer is typically a poor substrate for this enzyme. nih.gov

Racemization: The resulting (R)-profenoyl-CoA is the substrate for an α-methylacyl-CoA racemase. This enzyme facilitates the epimerization at the α-carbon, converting the (R)-thioester into the (S)-thioester. rsc.org

Hydrolysis: The (S)-profenoyl-CoA thioester is then hydrolyzed by a thioesterase, releasing the (S)-profen and free coenzyme A. The resulting (S)-acid can then exert its pharmacological effect.

This unidirectional inversion is a classic example of metabolic stereoconversion, driven by the stereoselectivity of the enzymes involved in the pathway. nih.gov

Advanced Spectroscopic and Analytical Characterization Techniques

High-Resolution Mass Spectrometry (HRMS) for Structural Confirmation and Impurity Profiling

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the definitive structural confirmation of (2R)-2-(4-fluorophenyl)propanoic acid. By measuring the mass-to-charge ratio (m/z) of an ion to a very high degree of accuracy (typically within 5 ppm), HRMS allows for the determination of the elemental formula of the molecule and its fragments.

For this compound (C₉H₉FO₂), the calculated exact mass of the neutral molecule is 168.0587. In HRMS analysis, this compound would be ionized, commonly forming the protonated molecule [M+H]⁺ in positive ion mode or the deprotonated molecule [M-H]⁻ in negative ion mode. The high-resolution measurement of these molecular ions allows for unambiguous confirmation of the elemental composition, distinguishing it from other potential isobaric compounds.

Beyond confirming the parent molecule, HRMS is critical for impurity profiling. The fragmentation pattern of the parent ion provides structural information. Common fragmentation pathways for carboxylic acids include the loss of the carboxyl group (-COOH, 45 Da) or the loss of water (-H₂O, 18 Da). For this specific compound, a significant fragment would be expected from the cleavage of the C-C bond adjacent to the phenyl ring, resulting in the formation of a stable tropylium-like cation.

Table 1: Predicted HRMS Data for this compound

| Ion | Formula | Calculated Exact Mass (m/z) | Description |

|---|---|---|---|

| [M+H]⁺ | C₉H₁₀FO₂⁺ | 169.0665 | Protonated molecular ion |

| [M-H]⁻ | C₉H₈FO₂⁻ | 167.0508 | Deprotonated molecular ion |

| [M-COOH]⁺ | C₈H₈F⁺ | 123.0604 | Loss of the carboxylic acid group |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for the structural elucidation of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework of this compound.

While specific experimental data for this compound is not widely published, a highly accurate prediction of its ¹H and ¹³C NMR spectra can be made based on the known spectrum of its non-fluorinated analog, 2-phenylpropanoic acid, and established principles of substituent effects. orgsyn.org

Predicted ¹H NMR Spectrum: The ¹H NMR spectrum is expected to show four distinct signals:

A doublet for the three methyl protons (-CH₃).

A quartet for the single methine proton (-CH).

Two signals for the four aromatic protons on the 4-fluorophenyl ring. Due to the fluorine substitution, these will likely appear as two overlapping multiplets, each integrating to two protons.

A broad singlet for the acidic carboxylic acid proton (-COOH), which is often exchangeable with deuterium.

Predicted ¹³C NMR Spectrum: The ¹³C NMR spectrum will display signals for each unique carbon atom. The fluorine atom will cause splitting of the signals for the carbon atoms in the phenyl ring due to C-F coupling.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for 2-(4-fluorophenyl)propanoic acid Based on data for 2-phenylpropanoic acid and known substituent effects. orgsyn.org

| Assignment | Predicted ¹H NMR (ppm) | Predicted ¹³C NMR (ppm) | Multiplicity (¹H) / Notes (¹³C) |

|---|---|---|---|

| -CH₃ | ~1.5 | ~18 | Doublet |

| -CH | ~3.7 | ~45 | Quartet |

| Aromatic CH (ortho to F) | ~7.0-7.1 | ~115 | Multiplet / Doublet (large ¹JCF) |

| Aromatic CH (meta to F) | ~7.2-7.3 | ~129 | Multiplet / Doublet (²JCF) |

| Aromatic C (ipso to propanoic) | - | ~135 | Singlet (³JCF) |

| Aromatic C (ipso to F) | - | ~162 | Singlet (⁴JCF) |

2D NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are used to confirm the connectivity of the molecule.

COSY: A COSY spectrum would show a correlation between the methyl doublet and the methine quartet, confirming the -CH(CH₃)- fragment. It would also show correlations between the adjacent aromatic protons.

HSQC: An HSQC spectrum correlates directly bonded protons and carbons. It would definitively link the proton signals for the methyl and methine groups to their corresponding carbon signals.

Quantitative NMR (qNMR) is a primary analytical method for determining the purity of a compound without the need for a specific reference standard of the analyte. The signal intensity in a ¹H NMR spectrum is directly proportional to the number of nuclei responsible for the resonance.

To determine the purity of a sample of this compound, a known mass of the sample is dissolved with a known mass of a stable, high-purity internal standard (e.g., maleic acid or dimethyl sulfone) in a deuterated solvent. By comparing the integral of a well-resolved signal from the analyte with a signal from the internal standard, the purity can be calculated with high precision and accuracy.

Determining the enantiomeric purity (or enantiomeric excess, ee) is crucial for a chiral compound. One NMR-based method involves the use of chiral shift reagents (CSRs), typically lanthanide complexes like Eu(hfc)₃ (tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III)).

When a CSR is added to a solution of a racemic or enantiomerically enriched sample, it forms diastereomeric complexes with each enantiomer. These transient diastereomeric complexes have different magnetic environments, which can cause the separation of signals for the R- and S-enantiomers in the NMR spectrum. By integrating the separated signals, the ratio of the two enantiomers, and thus the ee, can be determined. However, it is important to note that chiral shift reagents are often not effective with carboxylic acids due to strong binding that can lead to significant line broadening. tcichemicals.com Alternative methods, such as derivatization with a chiral alcohol to form diastereomeric esters, are often more successful for determining the enantiomeric purity of chiral acids by NMR.

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting

Infrared (IR) and Raman spectroscopy are complementary techniques that provide a "vibrational fingerprint" of a molecule by probing its molecular vibrations.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is dominated by the characteristic absorptions of the carboxylic acid and the substituted phenyl ring. Key expected absorptions include:

A very broad O-H stretch from the carboxylic acid dimer, typically in the 3300-2500 cm⁻¹ region.

A strong, sharp C=O stretch from the carbonyl group, expected around 1700-1725 cm⁻¹. researchgate.net

Aromatic C-H stretches just above 3000 cm⁻¹.

Aromatic C=C ring stretching bands in the 1600-1450 cm⁻¹ region.

A strong C-F stretching absorption, typically found in the 1250-1000 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy provides complementary information. While the O-H and C=O stretches are often weaker in Raman than in IR, the aromatic ring vibrations are typically strong and well-defined, making Raman an excellent technique for analyzing the substitution pattern of the phenyl ring.

Table 3: Predicted Vibrational Spectroscopy Data for 2-(4-fluorophenyl)propanoic acid

| Vibrational Mode | Technique | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| O-H stretch (H-bonded) | IR | 3300 - 2500 | Strong, Broad |

| Aromatic C-H stretch | IR, Raman | 3100 - 3000 | Medium |

| Aliphatic C-H stretch | IR, Raman | 3000 - 2850 | Medium |

| C=O stretch | IR | 1725 - 1700 | Strong |

| Aromatic C=C stretch | IR, Raman | 1600, 1500 | Medium-Strong |

| C-F stretch | IR | 1250 - 1100 | Strong |

| O-H bend | IR | 1440 - 1395 | Medium |

UV-Visible Spectroscopy for Chromophore Analysis

UV-Visible spectroscopy provides information about the electronic transitions within a molecule and is particularly sensitive to conjugated systems and aromatic rings, which act as chromophores. The chromophore in this compound is the 4-fluorophenyl group.

Aromatic systems like benzene (B151609) typically show a series of absorption bands. For a substituted benzene ring like that in the title compound, two main absorption bands are expected. The primary band (E2-band) is expected around 200-220 nm, and a secondary band (B-band) with fine structure is expected around 250-270 nm. The fluorine substituent may cause a slight shift in the position and intensity of these bands compared to unsubstituted phenylpropanoic acid. While simple carboxylic acids absorb below 210 nm, this is typically masked by the much stronger absorption of the aromatic ring.

Table 4: Predicted UV-Visible Absorption Data for 2-(4-fluorophenyl)propanoic acid in a Non-polar Solvent

| Band | Predicted λₘₐₓ (nm) | Associated Transition |

|---|---|---|

| E2-band | ~215 | π → π* |

Hyphenated Chromatographic Techniques (e.g., LC-MS, GC-MS) for Complex Mixture Analysis

The quantitative and qualitative analysis of this compound in complex matrices, such as biological fluids or pharmaceutical formulations, necessitates the use of highly selective and sensitive analytical methods. Hyphenated chromatographic techniques, which couple the separation power of chromatography with the detection capabilities of mass spectrometry, are exceptionally well-suited for this purpose. Liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) are two of the most powerful and widely employed hyphenated techniques for the analysis of chiral compounds like this compound.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a versatile technique that combines the separation of compounds by liquid chromatography with their detection by a mass spectrometer. For the analysis of this compound, LC-MS offers the significant advantage of enabling enantioselective separation, allowing for the specific quantification of the (2R)-enantiomer in the presence of its (S)-counterpart.

Chiral Stationary Phases (CSPs): The key to the enantioselective separation of 2-(4-fluorophenyl)propanoic acid is the use of a chiral stationary phase (CSP) within the HPLC column. Various types of CSPs have been successfully employed for the resolution of profen enantiomers. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are particularly effective. For instance, a CHIRAL ART Cellulose-C column can be used for the preparative purification of flurbiprofen (B1673479) enantiomers. ymc.co.jp Another effective class of CSPs are the glycopeptide-based phases, such as bonded vancomycin (B549263) (Chirobiotic V), which can achieve chiral resolution in the reversed-phase mode. nih.gov The choice of CSP is critical and is often determined by the specific requirements of the analysis, including the desired resolution and run time.

Mobile Phase Composition: The mobile phase composition plays a crucial role in achieving optimal enantioseparation. For polysaccharide-based CSPs, a mobile phase consisting of a mixture of n-hexane, 2-propanol, and trifluoroacetic acid (TFA) (e.g., 95/5/0.1, v/v/v) has been shown to be effective. ymc.co.jp In the case of glycopeptide-based CSPs, a reversed-phase mobile phase is utilized. Optimized conditions may involve a mixture of an organic modifier, such as tetrahydrofuran (B95107), and an aqueous buffer like ammonium (B1175870) nitrate (B79036) at a specific pH. nih.gov For example, a mobile phase of 20% tetrahydrofuran in 100 mM ammonium nitrate at pH 5 has been used for the enantioseparation of flurbiprofen. nih.gov

Mass Spectrometric Detection: Following chromatographic separation, the eluent is introduced into the mass spectrometer. Electrospray ionization (ESI) is a commonly used ionization technique for profens, often operated in the negative ion mode, which is well-suited for acidic compounds. Tandem mass spectrometry (MS/MS) is frequently employed for enhanced selectivity and sensitivity. In this mode, a specific precursor ion (the deprotonated molecule, [M-H]⁻) is selected and fragmented to produce characteristic product ions. The monitoring of these specific precursor-to-product ion transitions, a technique known as multiple reaction monitoring (MRM), allows for highly selective and quantitative analysis, even in complex biological matrices like human plasma. nih.gov For flurbiprofen, the transition of m/z 243.2 → 199.2 has been used for quantification. researchgate.net

| Parameter | Condition |

|---|---|

| Chromatographic System | High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UPLC) |

| Column | Chiral Stationary Phase (e.g., CHIRAL ART Cellulose-C, 250 x 4.6 mm I.D.) ymc.co.jp |

| Mobile Phase | n-hexane/2-propanol/TFA (95/5/0.1, v/v/v) ymc.co.jp |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25 °C |

| Injection Volume | 10 µL |

| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Negative Ion Mode researchgate.net |

| Monitored Transition (MRM) | Precursor Ion (m/z) 243.2 → Product Ion (m/z) 199.1 researchgate.net |

| Detector | Mass Spectrometer |

Gas Chromatography-Mass Spectrometry (GC-MS)